Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(2-furyl)-1-phenyl-, hydrochloride
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Overview
Description
3-(2-(Dimethylamino)ethyl)-5-(2-furyl)-1-phenyl-1H-pyrazoline is a heterocyclic compound that features a pyrazoline ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Dimethylamino)ethyl)-5-(2-furyl)-1-phenyl-1H-pyrazoline typically involves the reaction of a chalcone derivative with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazoline ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Dimethylamino)ethyl)-5-(2-furyl)-1-phenyl-1H-pyrazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic reagents like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Pyrazole derivatives.
Reduction: Dihydropyrazoline derivatives.
Substitution: Various substituted pyrazoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-(Dimethylamino)ethyl)-5-(2-furyl)-1-phenyl-1H-pyrazoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-(Dimethylamino)ethyl)-5-(2-furyl)-1-phenyl-1H-pyrazoline involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(Dimethylamino)ethyl)-5-(2-furyl)-1-phenyl-1H-pyrazole
- 3-(2-(Dimethylamino)ethyl)-5-(2-furyl)-1-phenyl-1H-pyrazolidine
Uniqueness
3-(2-(Dimethylamino)ethyl)-5-(2-furyl)-1-phenyl-1H-pyrazoline is unique due to its specific structural features, such as the presence of both a furan ring and a dimethylaminoethyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
102149-30-4 |
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Molecular Formula |
C17H22ClN3O |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)-2-phenyl-3,4-dihydropyrazol-5-yl]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C17H21N3O.ClH/c1-19(2)11-10-14-13-16(17-9-6-12-21-17)20(18-14)15-7-4-3-5-8-15;/h3-9,12,16H,10-11,13H2,1-2H3;1H |
InChI Key |
DTOSOJTYVOGEJG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=NN(C(C1)C2=CC=CO2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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